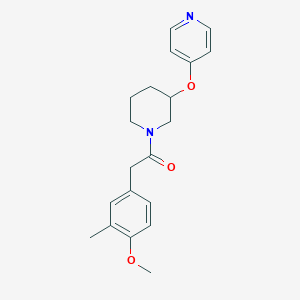

2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-15-12-16(5-6-19(15)24-2)13-20(23)22-11-3-4-18(14-22)25-17-7-9-21-10-8-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAHVGGHRSERPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 312.41 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring, a methoxy-substituted aromatic system, and a pyridine moiety, which are critical for its biological interactions.

Dopamine Receptor Activity

Research indicates that compounds with similar structures often interact with dopamine receptors, particularly the D3 receptor. For instance, studies on related compounds have shown that they can act as selective D3 receptor agonists. The D3 receptor is implicated in various neuroprotective pathways, making it a target for treating neurodegenerative diseases.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For example, related piperidine derivatives have been reported to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to growth inhibition in various cancer cell lines .

Antimicrobial Properties

Some analogs of this compound have demonstrated antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and piperidine rings can enhance antibacterial efficacy .

In Vitro Studies

- Cancer Cell Lines : A study evaluated the growth inhibitory effects of various thiazole derivatives on human cancer cell lines. Compounds similar to the target molecule exhibited significant cytotoxicity, suggesting potential applications in oncology .

- Dopamine Receptor Assays : In assays designed to measure β-arrestin recruitment at dopamine receptors, derivatives showed varying degrees of agonist activity at D3 receptors while remaining inactive at D2 receptors .

Pharmacokinetics and Toxicity

Pharmacokinetic profiles are crucial for understanding the therapeutic potential of any drug candidate. For compounds with similar structures, parameters such as clearance rates and bioavailability have been investigated:

| Compound ID | Clearance (mL/h/kg) | Bioavailability (%) | Toxicity (mg/kg) |

|---|---|---|---|

| 1 | 82.7 ± 1.97 | 31.8 | No acute toxicity up to 2000 |

These findings indicate a favorable pharmacokinetic profile with low toxicity levels in preliminary animal studies .

Scientific Research Applications

Pharmacological Profile

This compound has been studied primarily for its interactions with dopamine receptors, specifically the D3 dopamine receptor. Research indicates that it acts as a selective agonist for the D3 receptor, exhibiting significant potency compared to other compounds in its class. The structure-activity relationship (SAR) studies have shown that modifications to the methoxy and pyridine groups can significantly influence its agonistic activity and selectivity towards D3 over D2 receptors .

Table 1: Receptor Activity of 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

Neurological Disorders

The selective activation of the D3 receptor is particularly relevant in the context of neurological disorders such as Parkinson's disease and schizophrenia. Agonists like this compound may help alleviate symptoms by modulating dopaminergic signaling pathways. Studies have indicated that compounds with similar structures can enhance dopaminergic function without significant side effects associated with D2 receptor activation .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, it has shown potential as a selective degrader of casein kinase 1 (CK1), which is implicated in various cancer types. This suggests that derivatives of this compound could be developed as targeted therapies for cancers that exhibit dysregulated CK1 activity .

Case Studies

Several case studies illustrate the compound's effectiveness in various experimental models:

- Dopamine Modulation in Animal Models : In vivo studies demonstrated that administration of this compound resulted in improved motor function in rodent models of Parkinson's disease. The observed effects were attributed to enhanced dopaminergic signaling through selective D3 receptor activation .

- Antitumor Efficacy : A study evaluating the impact of this compound on breast cancer cell lines revealed a significant reduction in cell viability at low micromolar concentrations. The mechanism was linked to the inhibition of specific signaling pathways associated with tumor growth and metastasis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxy group is electron-donating, enhancing resonance stabilization of the aryl ring. Sulfonyl groups (e.g., in Compound 3e, ) improve aqueous solubility but reduce lipophilicity, impacting blood-brain barrier penetration .

Piperidine Substitution: The pyridin-4-yloxy group in the target compound offers a distinct hydrogen-bonding profile compared to pyrazolo-pyrimidine derivatives (), which may enhance selectivity for specific kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.